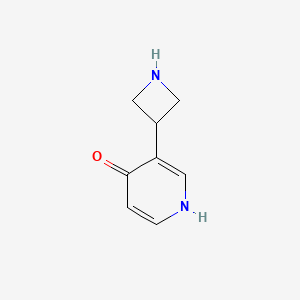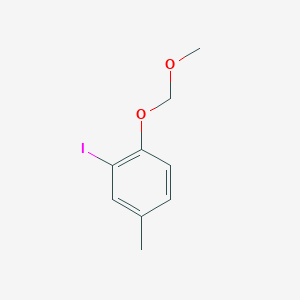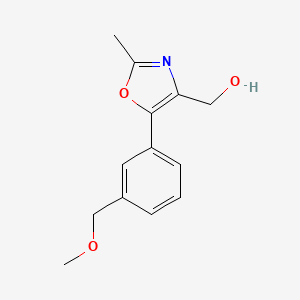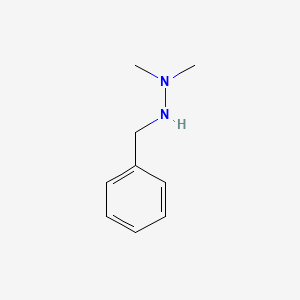
3-(3-Azetidinyl)-4-pyridinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Azetidinyl)-4-pyridinol: is a heterocyclic compound that features both an azetidine ring and a pyridinol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azetidinyl)-4-pyridinol typically involves the formation of the azetidine ring followed by the introduction of the pyridinol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-azetidinone, the compound can be synthesized through a series of reactions including the Horner-Wadsworth-Emmons reaction and rhodium(I)-catalyzed conjugate addition of arylboronic acids .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve steps such as esterification, Pinner reaction, neutralization, and amidine formation .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Azetidinyl)-4-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring and pyridinol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfenyl chlorides, sulfinyl chlorides, and other electrophiles. The reactions often involve intermediate carbenium ions and are carried out under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfenyl chlorides can lead to the formation of sulfenamides, while reactions with sulfinyl chlorides can produce sulfinamides .
Aplicaciones Científicas De Investigación
3-(3-Azetidinyl)-4-pyridinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Azetidinyl)-4-pyridinol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be driven by a reduction in oxidative stress and caspase-3/7 activity . The compound may also interact with acetylcholinesterase, inhibiting its activity and thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Azetidinyl acetate: Another azetidine derivative with different functional groups.
1,3,3-Trinitroazetidine (TNAZ): A high-density explosive with a similar azetidine ring structure.
3-Aryl-3-azetidinyl acetic acid methyl ester derivatives: Compounds with similar neuroprotective properties.
Uniqueness
3-(3-Azetidinyl)-4-pyridinol is unique due to its combination of the azetidine ring and pyridinol moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10N2O/c11-8-1-2-9-5-7(8)6-3-10-4-6/h1-2,5-6,10H,3-4H2,(H,9,11) |
Clave InChI |
VPPRTBJBEXDZRQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CNC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)













